molecular formula C6H10F3NO B2827598 3-(Trifluoromethoxy)piperidine CAS No. 1274903-50-2

3-(Trifluoromethoxy)piperidine

Cat. No.: B2827598
CAS No.: 1274903-50-2
M. Wt: 169.147
InChI Key: PPFJYWUZKUUXKI-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)piperidine is a chemical compound with the molecular formula C6H10F3NO . It is a white solid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperidine ring bearing a trifluoromethoxy substituent . A computational study of similar compounds shows that the most pronounced evidence of the anomeric effect, as expressed as hyperconjugative delocalization of the nitrogen lone pair, is in structures with the substituent in the axial position and the N–H bond in the equatorial position .


Physical and Chemical Properties Analysis

This compound is a white solid . Its unique physicochemical properties are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Synthesis and Derivatization of Fluorinated N-Heterocycles

Research conducted by García-Vázquez et al. (2021) in "Organic Letters" indicates that trifluoromethylthio-piperidines, which include derivatives of 3-(Trifluoromethoxy)piperidine, serve as critical building blocks in discovery chemistry. These compounds can be efficiently synthesized and chemoselectively derivatized with high diastereocontrol, illustrating their significance in organic synthesis and drug development (García-Vázquez et al., 2021).

Catalytic Trifluoromethoxylation of Alkenes

Chen et al. (2015) in the "Journal of the American Chemical Society" developed a method for the catalytic trifluoromethoxylation of unactivated alkenes. This process yields various 3-OCF3 substituted piperidines, highlighting the utility of this compound in facilitating the formation of sp(3) C-OCF3 bonds in organic compounds (Chen, Chen, & Liu, 2015).

Synthesis of Fluorinated Piperidines for Agrochemical or Pharmaceutical Use

Surmont et al. (2009) in "Synlett" discuss the synthesis of fluorinated piperidines, including derivatives of this compound. These are important for agrochemical and pharmaceutical chemistry, showing the compound's relevance in creating functional molecules for these industries (Surmont et al., 2009).

Stereoselective Synthesis of Substituted Piperidines

Rioton et al. (2015) in "Organic letters" achieved the synthesis of 3-substituted 2-(trifluoromethyl)piperidines by ring expansion of (trifluoromethyl)prolinols, starting from L-proline. This demonstrates the versatility of this compound in synthesizing enantioenriched compounds with regio- and diastereoselectivity (Rioton et al., 2015).

Properties

IUPAC Name

3-(trifluoromethoxy)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)11-5-2-1-3-10-4-5/h5,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFJYWUZKUUXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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